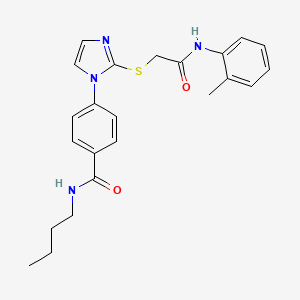

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

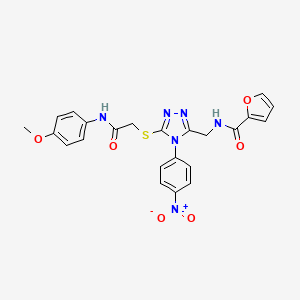

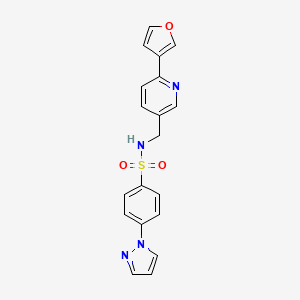

“1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione” is a chemical compound . It’s also known as “Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-” and has a molecular weight of 123.1525 .

Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file . The IUPAC Standard InChI is “InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3” and the IUPAC Standard InChIKey is "NZFLWVDXYUGFAV-UHFFFAOYSA-N" .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies reveal these derivatives are effective in preventing corrosion, with their efficiency increasing with concentration. The adsorption of these compounds on the steel surface follows Langmuir's adsorption isotherm, suggesting a chemisorption process is primarily responsible for their inhibitory action (Zarrouk et al., 2015).

Electronic Devices

Novel conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones, similar in structure to the target compound, have been developed for use as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Hu et al., 2015).

Chemical Synthesis

Isoxazole- and pyrazole-based ligands incorporating sulfur and pyrrole units have been synthesized for the coordination chemistry toward Cu(I) and Zn(II). These compounds exhibit interesting luminescent properties and the ability to form coordination polymers, suggesting potential applications in material science and catalysis (Urdaneta et al., 2015).

Antioxidant Activity

Mannich base derivatives of pyrrolidine-2,5-dione have been investigated for their antioxidant activities. Detailed vibrational analysis and molecular orbital studies provide insights into their structure-activity relationships, suggesting these compounds could serve as effective antioxidants (Boobalan et al., 2014).

Photoluminescence and Optical Properties

Pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have been synthesized and characterized for their photoluminescent properties. These compounds show potential for use in organic electronics and photovoltaic devices due to their strong photoluminescence and the ability to form thin films with high structural ordering (Beyerlein & Tieke, 2000).

Propiedades

IUPAC Name |

1-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-6-2-3-7(10)11-8(12)4-5-9(11)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDPBYVJIADRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)

![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)

![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2708905.png)

![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)